molecular formula C12H4Cl6O3S B12476313 2,2'-Sulfinylbis(3,4,6-trichlorophenol) CAS No. 3145-38-8

2,2'-Sulfinylbis(3,4,6-trichlorophenol)

Cat. No.: B12476313
CAS No.: 3145-38-8
M. Wt: 440.9 g/mol
InChI Key: XMYSXJISVPBBOT-UHFFFAOYSA-N
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Description

2,2’-Sulfinylbis(3,4,6-trichlorophenol) is a chemical compound that belongs to the class of chlorophenols. Chlorophenols are widely used in various industrial applications due to their antimicrobial properties. This compound is characterized by the presence of three chlorine atoms on the phenol ring, which enhances its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Sulfinylbis(3,4,6-trichlorophenol) typically involves the chlorination of phenol followed by sulfinylation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or sodium hypochlorite, and the process is carried out under controlled temperatures to ensure the selective chlorination of the phenol ring.

Industrial Production Methods

Industrial production of this compound involves large-scale chlorination processes using advanced reactors that allow for precise control of reaction parameters. The sulfinylation step is usually performed using sulfur-containing reagents under anhydrous conditions to prevent hydrolysis and ensure high yield.

Chemical Reactions Analysis

Types of Reactions

2,2’-Sulfinylbis(3,4,6-trichlorophenol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2,2’-Sulfinylbis(3,4,6-trichlorophenol) has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in disinfectants.

    Medicine: Investigated for its potential therapeutic effects, particularly in antimicrobial treatments.

    Industry: Utilized in the production of pesticides, herbicides, and preservatives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,2’-Sulfinylbis(3,4,6-trichlorophenol) involves the disruption of microbial cell membranes. The compound interacts with the lipid bilayer, leading to increased permeability and eventual cell lysis. The presence of chlorine atoms enhances its ability to penetrate and disrupt microbial cells.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trichlorophenol: A simpler chlorophenol with similar antimicrobial properties.

    Pentachlorophenol: Contains five chlorine atoms and is used as a pesticide and disinfectant.

    2,4-Dichlorophenol: Contains two chlorine atoms and is used in the synthesis of herbicides.

Uniqueness

2,2’-Sulfinylbis(3,4,6-trichlorophenol) is unique due to the presence of the sulfinyl group, which enhances its reactivity and stability compared to other chlorophenols. This makes it particularly useful in applications requiring high stability and reactivity.

Properties

CAS No.

3145-38-8

Molecular Formula

C12H4Cl6O3S

Molecular Weight

440.9 g/mol

IUPAC Name

3,4,6-trichloro-2-(2,3,5-trichloro-6-hydroxyphenyl)sulfinylphenol

InChI

InChI=1S/C12H4Cl6O3S/c13-3-1-5(15)9(19)11(7(3)17)22(21)12-8(18)4(14)2-6(16)10(12)20/h1-2,19-20H

InChI Key

XMYSXJISVPBBOT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)S(=O)C2=C(C(=CC(=C2Cl)Cl)Cl)O)O)Cl

Origin of Product

United States

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